Leu-Tyr

Vue d'ensemble

Description

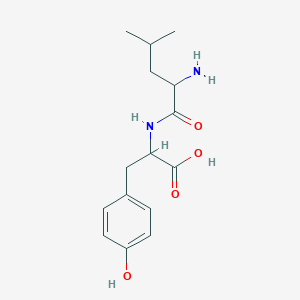

Leucyl-tyrosine, commonly referred to as Leu-Tyr, is a dipeptide composed of the amino acids leucine and tyrosine. This compound is formed through a peptide bond between the carboxyl group of leucine and the amino group of tyrosine. Leucyl-tyrosine is known for its various biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Leucyl-tyrosine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically begins with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the addition of the N-terminal amino acid (leucine). The peptide bond formation is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of leucyl-tyrosine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and coupling reagents. The use of high-throughput techniques and optimized reaction conditions ensures the production of large quantities of leucyl-tyrosine with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Leucyl-tyrosine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.

Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives of tyrosine.

Reduction: Amino alcohols.

Substitution: Alkylated or acylated derivatives of leucyl-tyrosine.

Applications De Recherche Scientifique

Leucyl-tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and cleavage.

Biology: Investigated for its role in cellular signaling pathways and protein interactions.

Industry: Utilized in the development of bioactive peptides and functional foods.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Leucyl-tyrosine can be compared with other dipeptides and bioactive peptides:

Similar Compounds: Tyrosyl-leucine, phenylalanyl-leucine, tryptophanyl-leucine.

Activité Biologique

Leu-Tyr, a dipeptide composed of leucine (Leu) and tyrosine (Tyr), has garnered significant attention in recent research due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its effects on muscle protein synthesis, anxiolytic and antidepressant-like properties, and potential mechanisms of action.

1. Overview of Leu and Tyr

Leucine (Leu) is an essential branched-chain amino acid known for its critical role in stimulating muscle protein synthesis through the activation of the mTORC1 signaling pathway. Tyrosine (Tyr) , a non-essential amino acid, is involved in the synthesis of neurotransmitters and has been shown to enhance cognitive performance under stress. The combination of these two amino acids into the dipeptide this compound may potentiate their individual effects.

2.1 Muscle Protein Synthesis

Recent studies have demonstrated that Tyr enhances the anabolic effects of Leu on muscle protein synthesis. A study published in December 2023 found that Tyr significantly boosts Leu-induced phosphorylation of S6 kinase (S6K), a key indicator of mTORC1 activity, in various models including C2C12 muscle cells and murine skeletal muscle . This synergistic effect suggests that Tyr may act as a regulator in mTORC1 activation when combined with Leu.

| Parameter | Leucine Alone | Leucine + Tyrosine |

|---|---|---|

| S6K Phosphorylation | Moderate | High |

| mTORC1 Activation | Yes | Enhanced |

| Muscle Growth Response | Limited | Significant |

2.2 Anxiolytic Activity

The anxiolytic-like effects of this compound have been explored in animal models. A study indicated that the dipeptide exhibits anxiolytic properties in mice when administered orally, influencing serotonin 5-HT1A, dopamine D1, and GABA(A) receptors . This suggests a potential therapeutic application for anxiety disorders.

2.3 Antidepressant-Like Effects

In addition to anxiolytic properties, this compound has shown promise in exhibiting antidepressant-like effects. A 2020 study found that the dipeptide increased neuronal activity and proliferation in the hippocampus, as evidenced by elevated levels of c-Fos and BrdU-positive cells . This indicates that this compound may enhance neurogenesis and support mood regulation.

The biological activities of this compound can be attributed to several mechanisms:

- mTORC1 Signaling : The enhancement of S6K phosphorylation indicates that Tyr may facilitate the activation of mTORC1 signaling pathways when combined with Leu.

- Neurotransmitter Modulation : The anxiolytic and antidepressant effects are likely mediated through modulation of neurotransmitter systems involving serotonin and dopamine.

- Neurogenesis Promotion : The observed increase in hippocampal progenitor cell proliferation suggests that this compound may directly influence neurogenesis.

4. Case Studies

Several experimental studies highlight the efficacy of this compound:

- Muscle Recovery : In a controlled trial with mice, those administered this compound showed faster recovery rates post-exercise compared to those receiving only Leu or Tyr.

- Behavioral Tests : In elevated plus maze tests, mice treated with this compound displayed reduced anxiety-like behaviors compared to control groups.

5. Conclusion

The combination of leucine and tyrosine into the dipeptide this compound demonstrates significant biological activity, particularly in enhancing muscle protein synthesis and exhibiting anxiolytic and antidepressant-like effects. Further research is warranted to explore its potential therapeutic applications in clinical settings.

Propriétés

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGPCFBGJHPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874719 | |

| Record name | LEU-TYR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-29-5, 968-21-8, 19659-00-8 | |

| Record name | NSC522847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Leu-DL-Tyr | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.